
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile
Overview
Description
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile is a heterocyclic compound that contains nitrogen and chlorine atoms It is a derivative of nicotinonitrile and has a unique structure that makes it valuable in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile and ammonium acetate in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to further reactions involving phenylhydrazine and acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile has been studied for its potential as:
- Anticancer Agent: Research indicates that it exhibits cytotoxic properties against various cancer cell lines, surpassing the potency of established chemotherapeutics like Doxorubicin .
- Antimicrobial Activity: The compound shows promise as an antimicrobial agent, contributing to the development of new antibiotics.
Biological Studies
The compound is utilized in biological research for:
- Enzyme Inhibition Studies: It can inhibit specific enzymes or bind to receptors, modulating biological pathways. Its interaction with kinases has been noted as significant for cancer treatment strategies.
- Fluorescent Sensors: The compound's fluorescence properties enable its use as a sensor for monitoring photopolymerization processes and detecting environmental parameters .
Industrial Applications
In industry, this compound serves as:
- Precursor for Advanced Materials: Its unique chemical structure makes it suitable for synthesizing advanced materials used in electronics and photonics.
- Chemical Intermediates: It is employed in the synthesis of other complex organic compounds due to its reactivity.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of kinases or interact with DNA, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenylthiazole
- 2-Amino-4-chlorophenol
- 2-Amino-5-chlorophenol
Uniqueness
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile is a heterocyclic compound belonging to the class of nicotinonitriles, characterized by its pyridine ring and substituted aromatic groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications.
Synthesis
The synthesis of this compound can be achieved through various methods, including one-pot multicomponent reactions. A notable synthesis strategy involves the use of guanidine hydrochloride as a catalyst, yielding high product purity and efficiency (84-96%) under mild conditions. The reaction typically involves aromatic aldehydes, acetophenones, malononitrile, and ammonium acetate, which are combined to form the desired product.
Antitumor Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of this compound can induce cell death in human breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS) cell lines. For instance, one study reported that certain derivatives exhibited over 50% cytotoxicity against AGS cells after 48 hours of treatment .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | MCF-7 | 15 | High selectivity |
Compound B | AGS | 12 | Induces apoptosis |
Compound C | HEK293 | >100 | Low cytotoxicity |
Antiviral Activity
In addition to its antitumor properties, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit the replication of human adenovirus (HAdV), which is particularly relevant for immunocompromised patients. Compounds derived from this structure have been reported to maintain low micromolar potency against HAdV while demonstrating reduced cytotoxicity compared to existing antiviral treatments .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and viral replication. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances its reactivity and biological activity by modulating electronic properties that influence binding affinity to target proteins .
Case Studies
- Antitumor Efficacy in MCF-7 Cells : In a controlled study, various concentrations of this compound were administered to MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at concentrations above 10 µM after 48 hours .
- Antiviral Screening : A series of analogues derived from this compound were screened for their ability to inhibit HAdV replication. Among these, one derivative demonstrated an IC50 value of 0.27 µM with minimal cytotoxic effects on healthy cells, indicating its potential as a therapeutic agent against viral infections .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFPADSQKJTDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351845 | |
Record name | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105387-95-9 | |
Record name | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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